molecular formula C38H74ClN21O10S2 B13384634 Ac-DL-Cys(1)-DL-Ala-DL-Arg-DL-Arg-DL-Arg-DL-Ala-DL-Arg-NH2.H-DL-Cys(1)-OH.HCl

Ac-DL-Cys(1)-DL-Ala-DL-Arg-DL-Arg-DL-Arg-DL-Ala-DL-Arg-NH2.H-DL-Cys(1)-OH.HCl

Cat. No.: B13384634
M. Wt: 1084.7 g/mol
InChI Key: KHQMSZGKHGQUHG-UHFFFAOYSA-N
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Description

Etelcalcetide hydrochloride, sold under the brand name Parsabiv, is a calcimimetic medication used primarily for the treatment of secondary hyperparathyroidism in patients undergoing hemodialysis. This compound functions by binding to and activating the calcium-sensing receptor in the parathyroid gland, thereby reducing parathyroid hormone levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Etelcalcetide hydrochloride is synthesized through solid-phase peptide synthesis. The process involves the sequential coupling of Fmoc-amino acids to a resin, followed by cleavage and deprotection steps. The peptide is then purified using column chromatography .

Industrial Production Methods: The industrial production of etelcalcetide hydrochloride involves a series of steps to ensure high purity and yield. The process includes the formation of a linear peptide, coupling with L-Cys-OH, and conversion to the hydrochloride salt using a salt exchange step .

Chemical Reactions Analysis

Types of Reactions: Etelcalcetide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known for its disulfide bond formation, which is crucial for its biological activity .

Common Reagents and Conditions: Common reagents used in the synthesis of etelcalcetide hydrochloride include Fmoc-amino acids, HBTU, and DIEA for activation, and TFA for cleavage. The reactions are typically carried out under controlled conditions to ensure the formation of the desired peptide .

Major Products Formed: The major product formed from these reactions is etelcalcetide hydrochloride itself, which is obtained in high purity after purification steps .

Comparison with Similar Compounds

  • Cinacalcet
  • Velcalcetide
  • Telcalcetide

Comparison: Etelcalcetide hydrochloride is unique in its ability to be administered intravenously, making it suitable for patients undergoing hemodialysis. Unlike cinacalcet, which is taken orally, etelcalcetide hydrochloride provides a more direct and controlled method of administration . Additionally, etelcalcetide hydrochloride has a longer half-life, allowing for less frequent dosing compared to other calcimimetics .

Properties

Molecular Formula

C38H74ClN21O10S2

Molecular Weight

1084.7 g/mol

IUPAC Name

3-[[2-acetamido-3-[[1-[[1-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid;hydrochloride

InChI

InChI=1S/C38H73N21O10S2.ClH/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69;/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52);1H

InChI Key

KHQMSZGKHGQUHG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C.Cl

Origin of Product

United States

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